

Comparing the in vitro and in vivo efficacy of CDK9-IN-31 (dimaleate).

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Compound of Interest

Compound Name: CDK9-IN-31 (dimaleate)

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Comparative Efficacy of CDK9 Inhibitors: A-Data Driven Guide

A comprehensive analysis of the preclinical efficacy of cyclin-dependent kinase 9 (CDK9) inhibitors is crucial for advancing cancer therapy. This guide provides a comparative overview of the in vitro and in vivo activities of several prominent CDK9 inhibitors. Unfortunately, detailed preclinical data for **CDK9-IN-31 (dimaleate)**, also known as Compound Z1, is not publicly available in peer-reviewed literature or readily accessible patent databases. The primary reference for this compound appears to be patent CN116496267A, for which a detailed English translation containing specific experimental data is not available at the time of this publication.

Therefore, this guide will focus on a comparison of three well-characterized CDK9 inhibitors: AZD4573, MC180295, and voruciclib. These compounds have been selected based on the availability of robust preclinical data, providing a valuable benchmark for the evaluation of emerging CDK9-targeted therapies.

In Vitro Efficacy

The in vitro potency of CDK9 inhibitors is a key indicator of their therapeutic potential. This is typically assessed through biochemical assays measuring direct inhibition of the CDK9 enzyme and cell-based assays evaluating the impact on cancer cell proliferation and survival.

Biochemical and Cellular Activity of CDK9 Inhibitors

Compound	Assay Type	Target/Cell Line	IC50/EC50	Reference
AZD4573	Biochemical (FRET)	CDK9	<3 nM	[1]
Caspase Activation (EC50)	Hematological Cancer Cell Lines (Median)	30 nM	[1]	[1]
Cell Viability (GI50)	Hematological Cancer Cell Lines (Median)	11 nM	[1]	
MC180295	Cell Viability (IC50)	46 Cancer Cell Lines (Median)	171 nM	[2][3]
Voruciclib	Kinase Inhibition (Ki)	CDK9	Potent Inhibition	[4]
Apoptosis Induction	AML Cell Lines	Dose-dependent	[5]	

AZD4573 demonstrates high potency in biochemical assays and translates this to strong activity in hematological cancer cell lines, inducing apoptosis and inhibiting cell viability at low nanomolar concentrations.[1] MC180295 also shows broad anti-proliferative activity across a range of cancer cell lines.[2][3] Voruciclib is a potent CDK9 inhibitor that effectively induces apoptosis in acute myeloid leukemia (AML) cells.[4][5]

In Vivo Efficacy

The ultimate test of a potential anti-cancer agent is its ability to inhibit tumor growth in living organisms. The in vivo efficacy of CDK9 inhibitors is typically evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice.

Anti-Tumor Activity of CDK9 Inhibitors in Xenograft Models

Compound	Cancer Model	Dosing Schedule	Tumor Growth Inhibition (TGI)	Reference
AZD4573	MV-4-11 (AML Xenograft)	15 mg/kg, IP, BID, 2 days on/5 days off	Regressions sustained >125 days	[6]
SU-DHL-4 (Lymphoma Xenograft)	15 mg/kg, IP, BID, 2 days on/5 days off	Significant tumor growth inhibition	[6]	
MC180295	AML Xenograft	Not Specified	Significant efficacy	[3]
Colon Cancer Xenograft	Not Specified	Significant efficacy	[3]	
Voruciclib	DLBCL Xenograft (in combination with venetoclax)	Not Specified	Model-dependent tumor growth inhibition	[7]
AML Xenograft (in combination with venetoclax)	Every other day	Enhanced anti-leukemic activity	[5][8]	

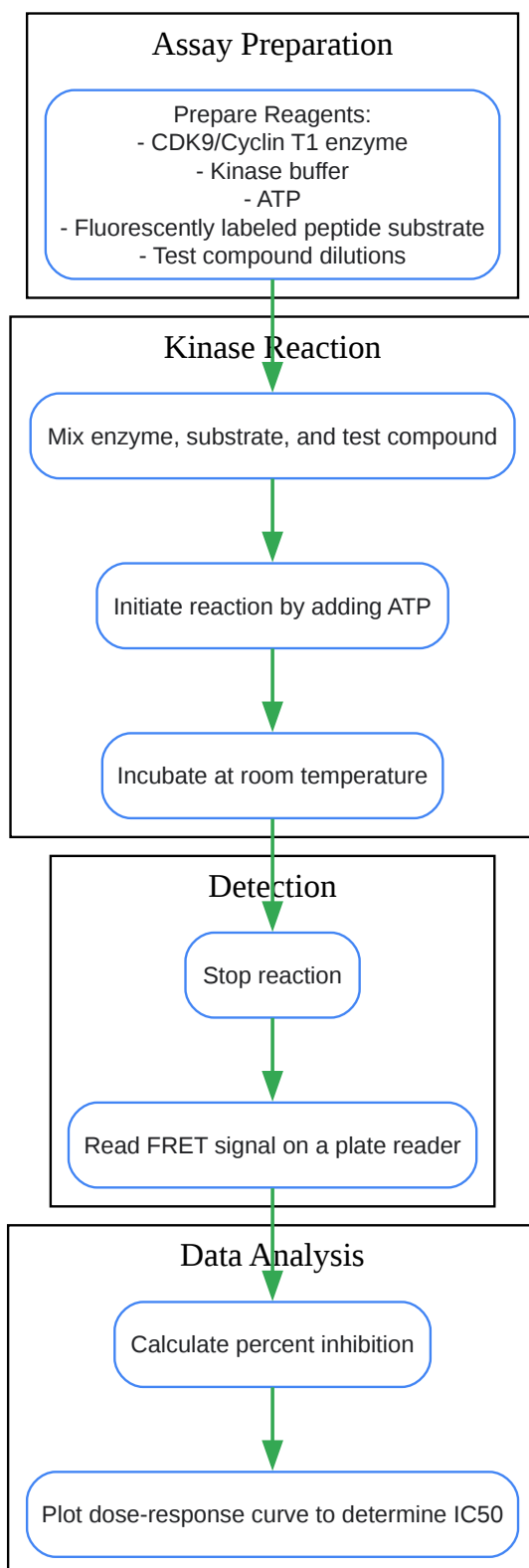
AZD4573 shows remarkable in vivo efficacy, leading to sustained tumor regressions in AML xenograft models.[6] MC180295 also demonstrates significant anti-tumor effects in both AML and colon cancer models.[3] Voruciclib has shown promise in combination therapies, particularly with the BCL-2 inhibitor venetoclax, where it enhances anti-tumor activity in models of diffuse large B-cell lymphoma (DLBCL) and AML.[5][7][8]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of experimental findings. Below are generalized protocols for key assays used to evaluate CDK9 inhibitor efficacy.

In Vitro Kinase Inhibition Assay (FRET-based)

A common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against CDK9 is a Fluorescence Resonance Energy Transfer (FRET)-based kinase assay.



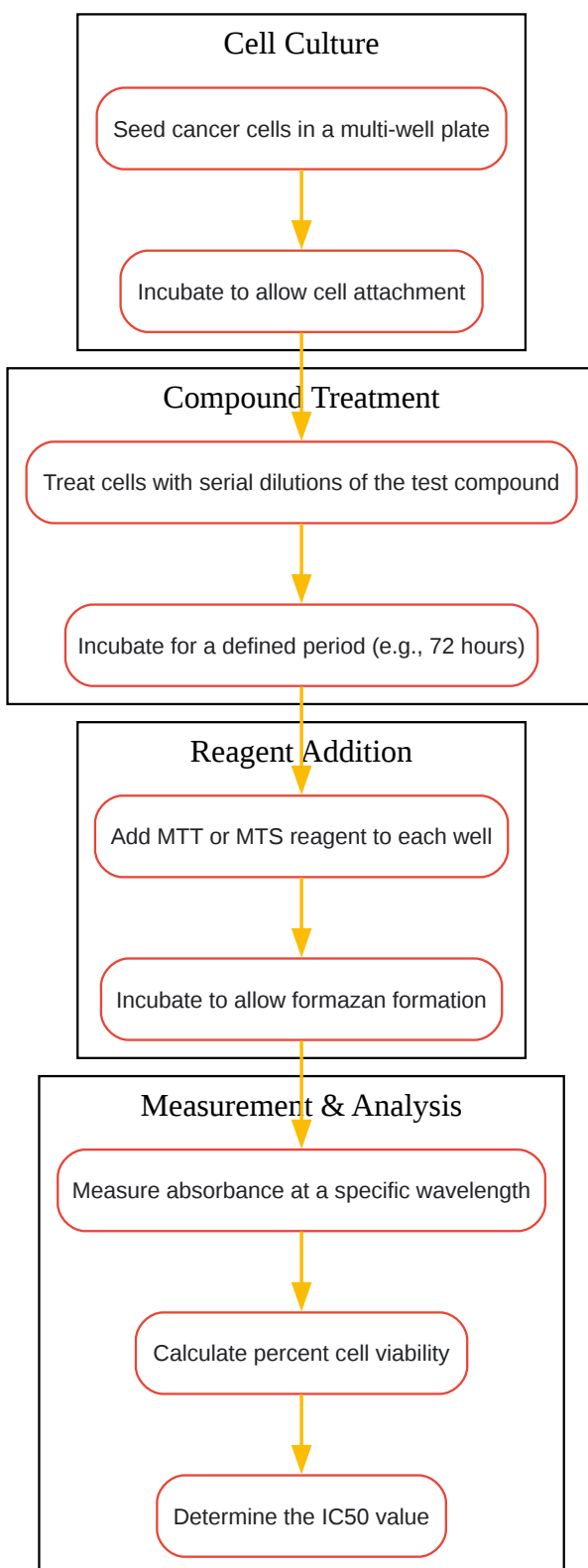
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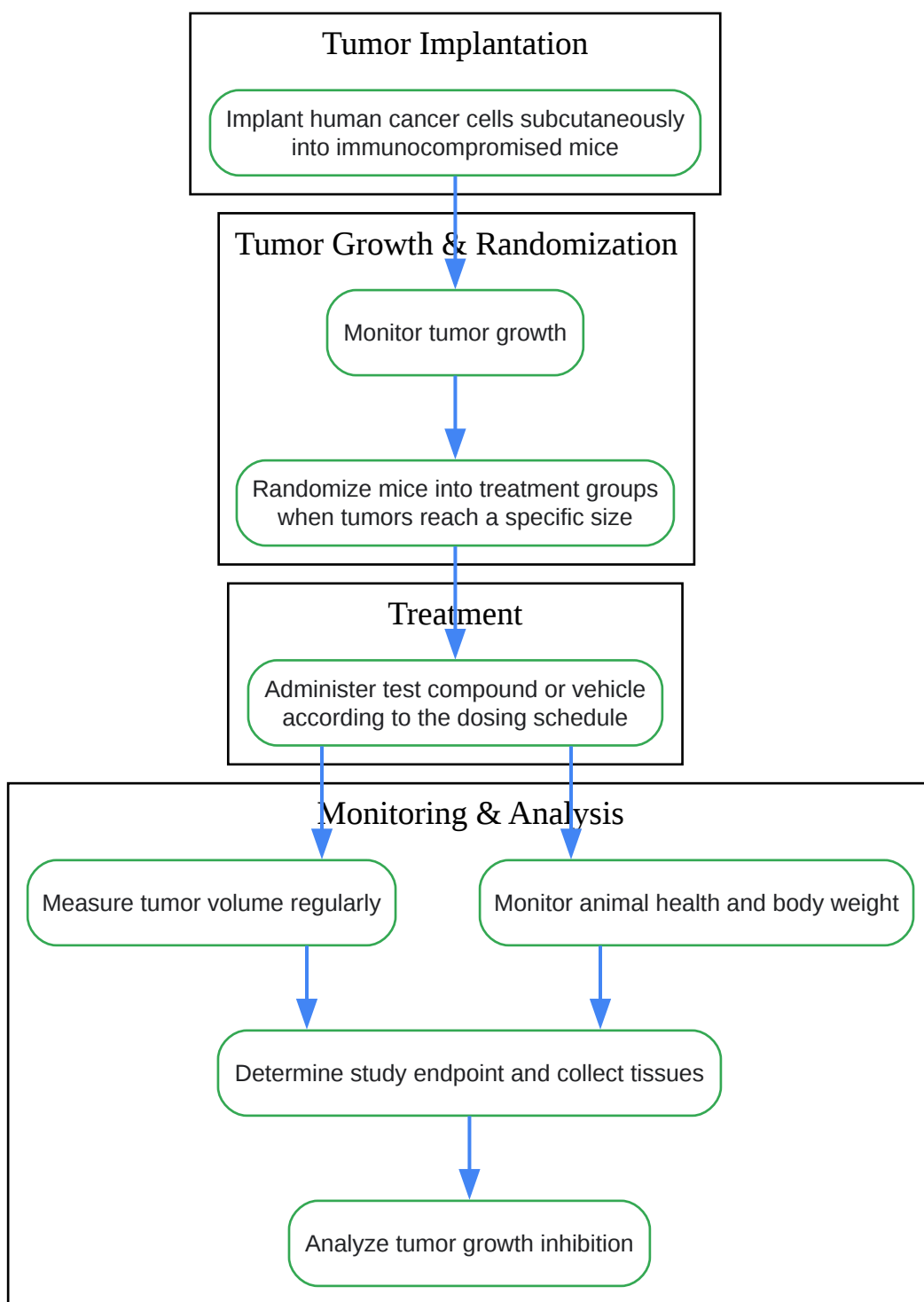
Workflow for a FRET-based in vitro kinase assay.

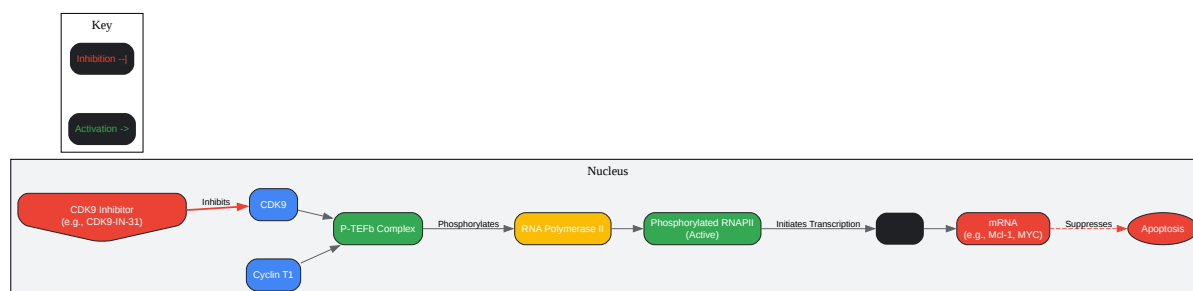
This assay measures the phosphorylation of a peptide substrate by CDK9. Inhibition of this process by a compound results in a change in the FRET signal, allowing for the quantification of inhibitory activity.

Cell Viability Assay (MTT/MTS Assay)

Cell viability assays are used to assess the cytotoxic or cytostatic effects of a compound on cancer cells.







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References

- 1. US20230322792A1 - Cdk9 inhibitors - Google Patents [patents.google.com]
- 2. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]

- 5. A patent review of selective CDK9 inhibitors in treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antitumor effects of cyclin dependent kinase 9 inhibition in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
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